REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH3:8][O:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:12]([C:13]([OH:15])=O)[C:11]=1[C:19]([OH:21])=[O:20]>O1CCCC1>[CH3:8][O:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:12]2[C:13]([O:21][C:19](=[O:20])[C:11]=12)=[O:15]
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Name
|
|
Quantity
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70 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(C(=O)O)=CC=C1)C(=O)O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
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Details
|
the resulting solid material was dried in a vacuum oven at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(=O)OC2=O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |